Methyl 3-carbazolecarboxylate

Descripción general

Descripción

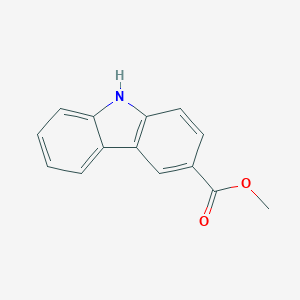

Methyl 3-carbazolecarboxylate is an organic compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds containing a nitrogen atom within a tricyclic structure. This compound is specifically characterized by a carbazole core with a methyl ester group attached to the third carbon of the carbazole ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-carbazolecarboxylate can be synthesized through various methods. One common synthetic route involves the reaction of carbazole with methyl formate. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-carbazolecarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction could produce carbazole-3-methanol.

Aplicaciones Científicas De Investigación

Introduction to Methyl 3-Carbazolecarboxylate

This compound (MCDC) is an organic compound belonging to the carbazole family, characterized by a unique structure that includes a methyl ester group attached to the third carbon of the carbazole ring. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block for synthesizing more complex carbazole derivatives. Its functional groups allow for various chemical reactions, including:

- Oxidation : Producing derivatives such as carbazole-3-carboxylic acid.

- Reduction : Converting the ester group into alcohols.

- Substitution Reactions : Facilitating electrophilic and nucleophilic substitutions at different positions on the carbazole ring.

Biology

Research has indicated that MCDC exhibits potential biological activities , particularly:

- Antimicrobial Properties : Studies suggest that MCDC may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary investigations have shown that MCDC can induce apoptosis in various cancer cell lines by interfering with critical cellular pathways such as AKT phosphorylation, which is vital for cell survival and proliferation.

Medicine

Ongoing research explores MCDC's therapeutic potential in treating diseases, including:

- Neurological Disorders : The compound's interaction with specific receptors may offer avenues for developing treatments for conditions like Alzheimer's disease.

- Cancer Treatment : Its ability to target cancer cells positions it as a candidate for further development in oncology.

Industry

In industrial applications, MCDC is utilized in:

- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes.

- Photoelectrical Materials : The compound's electronic properties are exploited in organic photovoltaic devices.

Case Study 1: Anticancer Activity of this compound

A study evaluated the anticancer effects of MCDC on various cancer cell lines, including breast and lung cancer cells. The results indicated that MCDC significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the importance of further exploration into dosage effects and molecular mechanisms involved in its action.

Case Study 2: Synthesis of Carbazole Derivatives

Research focused on synthesizing novel carbazole derivatives using MCDC as a precursor. The study demonstrated efficient reaction conditions leading to high yields of substituted carbazoles, which exhibited enhanced biological activities compared to their parent compounds. This work underscores the versatility of MCDC in generating compounds with potential pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of methyl 3-carbazolecarboxylate involves its interaction with specific molecular targets and pathways. For instance, some carbazole derivatives exert their effects by influencing molecular signaling pathways such as the P53 pathway for anticancer activity or the RAS-MAPK pathway for antifungal activity . The compound’s ability to incorporate different functional groups into the carbazole ring enhances its versatility and effectiveness in various applications.

Comparación Con Compuestos Similares

Similar Compounds

- Carbazole-3-carboxylic acid

- Carbazole-3-methanol

- 3-formylcarbazole

- 3-formyl-6-methoxycarbazole

Uniqueness

Methyl 3-carbazolecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to other carbazole derivatives. This uniqueness makes it valuable for specific applications where the ester group plays a crucial role in the compound’s reactivity and interactions.

Actividad Biológica

Methyl 3-carbazolecarboxylate, a compound with the chemical formula and CAS number 97931-41-4, is part of the carbazole family, which is known for its diverse biological activities. This article explores the biological properties of this compound, including its anticancer potential, mechanisms of action, and other pharmacological effects.

- Molecular Weight : 225.24 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 421.1 ± 18.0 °C at 760 mmHg

- Melting Point : Approximately 104-105 °C

- Solubility : Soluble in organic solvents like ethanol and dimethylformamide

Sources and Synthesis

This compound can be derived from natural sources such as the peel of Clausena lansium (Lour.) Skeels. Additionally, it can be synthesized through various organic reactions, typically involving carbazole and methyl formate under specific conditions to yield this ester derivative .

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of this compound derivatives. For instance, a synthesized derivative, methyl-3-carboxylic acid carbazole, demonstrated significant cytotoxic effects against various cancer cell lines:

These values indicate that this compound exhibits comparable efficacy to known anticancer agents.

The mechanism underlying its anticancer effects involves several pathways:

- Target Protein Interaction : Studies suggest that this compound interacts with macrophage migration inhibitory factor (MIF), a protein implicated in cancer cell proliferation and survival .

- Cell Cycle Arrest : The compound has been shown to induce S-phase arrest in breast cancer cells (MCF7), leading to decreased cell viability due to inhibition of key proteins involved in cell cycle regulation such as CDK1 and CDC25C .

- AKT Pathway Modulation : this compound treatment resulted in decreased phosphorylation of AKT, a critical signaling pathway involved in cell survival and growth .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for various other biological activities:

- Antimicrobial Effects : Preliminary studies indicate potential antibacterial and antifungal properties, although detailed mechanisms remain to be elucidated.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Propiedades

IUPAC Name |

methyl 9H-carbazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXXHWWSVRIDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306696 | |

| Record name | Methyl carbazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 3-carbazolecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97931-41-4 | |

| Record name | Methyl carbazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97931-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl carbazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-carbazolecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 177 °C | |

| Record name | Methyl 3-carbazolecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.